N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that incorporates several functional groups, including a pyrrole ring, a triazole ring, and an acetamide moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry where it is being studied for antimicrobial and antifungal properties. The compound's unique structure allows for various interactions with biological targets, making it a subject of interest in drug development and chemical biology.
The compound can be synthesized through multi-step reactions involving various organic chemistry techniques. Its synthesis and characterization are documented in scientific literature and databases such as BenchChem and Sigma-Aldrich, which provide insights into its properties and applications in research.
N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide falls under the classification of heterocyclic compounds due to the presence of nitrogen-containing rings (triazole and pyrrole). It is also categorized as an acetamide based on its functional group structure.
The synthesis of N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
These steps highlight the complexity involved in synthesizing this compound and underscore the importance of precise reaction conditions to achieve high yields.
The molecular structure of N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be described by its molecular formula and a molecular weight of approximately 355.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁N₅OS |
Molecular Weight | 355.5 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
InChI | InChI=1S/C18H21N5OS/c1-12... |
InChI Key | ZFBHTGROAUXIIW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C)C |
This data illustrates the intricate nature of the compound's structure, which contributes to its potential biological activities.
N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific biological targets:
These interactions suggest that this compound could serve as a lead candidate for developing new therapeutic agents targeting specific enzymes or receptors involved in disease pathways.
The physical properties of N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
Chemical properties include:
These properties are crucial for understanding the compound's behavior in biological systems and its potential pharmacokinetic profile.
N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific applications:
The compound is investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features that allow for diverse interactions with biological targets.
It serves as a tool in studies involving enzyme inhibition and protein binding interactions.
This compound acts as a building block for synthesizing more complex molecules and is utilized in reaction mechanism studies to develop new synthetic methodologies .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2